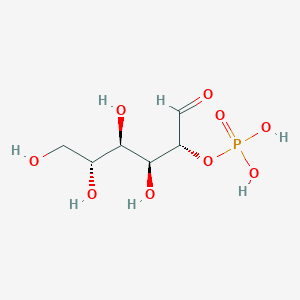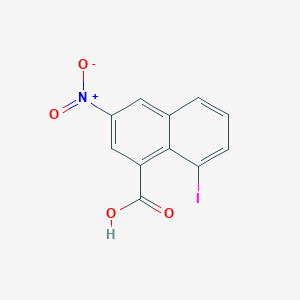
N3-(2,4-dichlorobenzyl)-N3-propyl-6-chloro-4-(trifluoromethyl)nicotinamide
Übersicht
Beschreibung
N3-(2,4-dichlorobenzyl)-N3-propyl-6-chloro-4-(trifluoromethyl)nicotinamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It is a potent and specific tool for studying the physiological and biochemical effects of adenosine A1 receptor activation.
Wirkmechanismus
N3-(2,4-dichlorobenzyl)-N3-propyl-6-chloro-4-(trifluoromethyl)nicotinamide acts as a competitive antagonist of the adenosine A1 receptor by binding to the receptor and preventing the binding of adenosine. Adenosine A1 receptors are widely distributed throughout the body and play a role in the regulation of a variety of physiological processes, including sleep, cardiovascular function, and neurotransmission.
Biochemical and Physiological Effects:
N3-(2,4-dichlorobenzyl)-N3-propyl-6-chloro-4-(trifluoromethyl)nicotinamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase wakefulness and decrease slow-wave sleep in animal models, suggesting a role in the regulation of sleep. N3-(2,4-dichlorobenzyl)-N3-propyl-6-chloro-4-(trifluoromethyl)nicotinamide has also been shown to have cardiovascular effects, including the ability to reduce heart rate and blood pressure. In addition, N3-(2,4-dichlorobenzyl)-N3-propyl-6-chloro-4-(trifluoromethyl)nicotinamide has been shown to have neuroprotective effects, including the ability to reduce neuronal damage in animal models of ischemia and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using N3-(2,4-dichlorobenzyl)-N3-propyl-6-chloro-4-(trifluoromethyl)nicotinamide in lab experiments is its selectivity for the adenosine A1 receptor. This allows for the specific investigation of the role of this receptor in various physiological processes. However, one limitation of using N3-(2,4-dichlorobenzyl)-N3-propyl-6-chloro-4-(trifluoromethyl)nicotinamide is its relatively short half-life, which may require frequent dosing in some experiments.
Zukünftige Richtungen
Future research directions for N3-(2,4-dichlorobenzyl)-N3-propyl-6-chloro-4-(trifluoromethyl)nicotinamide include further investigation of its role in sleep regulation, cardiovascular function, and neuroprotection. In addition, the development of longer-acting analogs of N3-(2,4-dichlorobenzyl)-N3-propyl-6-chloro-4-(trifluoromethyl)nicotinamide may allow for more prolonged investigation of its effects in animal models. Finally, the use of N3-(2,4-dichlorobenzyl)-N3-propyl-6-chloro-4-(trifluoromethyl)nicotinamide in human studies may provide further insight into its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
N3-(2,4-dichlorobenzyl)-N3-propyl-6-chloro-4-(trifluoromethyl)nicotinamide has been extensively used in scientific research to study the physiological and biochemical effects of adenosine A1 receptor activation. It has been shown to be a potent and specific antagonist of the adenosine A1 receptor, with little or no activity at other adenosine receptor subtypes. N3-(2,4-dichlorobenzyl)-N3-propyl-6-chloro-4-(trifluoromethyl)nicotinamide has been used to investigate the role of adenosine A1 receptors in a variety of physiological processes, including sleep regulation, cardiovascular function, and neuroprotection.
Eigenschaften
IUPAC Name |
6-chloro-N-[(2,4-dichlorophenyl)methyl]-N-propyl-4-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl3F3N2O/c1-2-5-25(9-10-3-4-11(18)6-14(10)19)16(26)12-8-24-15(20)7-13(12)17(21,22)23/h3-4,6-8H,2,5,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNZWIGJPRVQDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=C(C=C(C=C1)Cl)Cl)C(=O)C2=CN=C(C=C2C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl3F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N3-(2,4-dichlorobenzyl)-N3-propyl-6-chloro-4-(trifluoromethyl)nicotinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Ethyl 6-chloro-3-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B3042768.png)


